

# A Comparative Guide to Successful PROTACs Employing PEG Linkers

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Compound of Interest		
Compound Name:	Amino-PEG10-CH2-Boc	
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In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules utilize the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's efficacy is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, provide conformational flexibility, and ultimately influence the potency of the degrader.

This guide provides a comparative analysis of successful PROTACs that feature PEG-containing linkers, with a central focus on ARV-825, a well-characterized degrader of the BET (Bromodomain and Extra-Terminal) protein BRD4. While the precise identification of a successful PROTAC with a PEG10 linker is not prominently documented in publicly available research, this guide will leverage data from PROTACs with varying PEG chain lengths to illustrate the critical impact of the linker on degradation activity.

### Quantitative Comparison of PEG-Linker Containing PROTACs

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum level of degradation (Dmax). The following table summarizes the performance of ARV-825 and other representative PROTACs where the impact of the PEG linker length has been investigated.



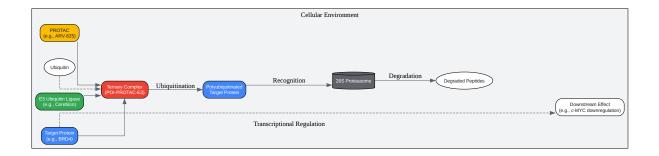
PROTA C	Target Protein	E3 Ligase	Cell Line	Linker Charact eristics	DC50	Dmax (%)	Referen ce
ARV-825	BRD4	Cereblon (CRBN)	Burkitt's Lympho ma (BL)	PEG- containin g linker	<1 nM	Not Reported	[1][2]
22RV1 (Prostate Cancer)	0.57 nM	Not Reported	[1]				
NAMAL WA (Burkitt's Lympho ma)	1 nM	Not Reported	[3]				
CA46 (Burkitt's Lympho ma)	1 nM	Not Reported	[3]	_			
6 T-CEM (T-ALL)	25.64 nM (BRD4)	Not Reported					
ERα PROTAC	Estrogen Receptor α (ERα)	VHL	MCF7 (Breast Cancer)	12-atom PEG linker	>100 nM	~50%	
16-atom PEG linker	~50 nM	>75%					•
CRBN Homo- PROTAC	Cereblon (CRBN)	CRBN	HEK293 T	8-atom PEG linker	Potent degradati on	Not Reported	
TBK1 PROTAC	TBK1	VHL	Not Specified	<12-atom linker	Inactive	N/A	-



Note: The exact number of PEG units in the ARV-825 linker is not consistently reported as a simple PEG monomer count in the literature, but it is characterized as a PEG-containing spacer. The examples of ER $\alpha$ , CRBN, and TBK1 PROTACs clearly demonstrate that linker length is a critical parameter that requires empirical optimization for each target and E3 ligase pair.

## Signaling Pathway and Experimental Workflow Diagrams

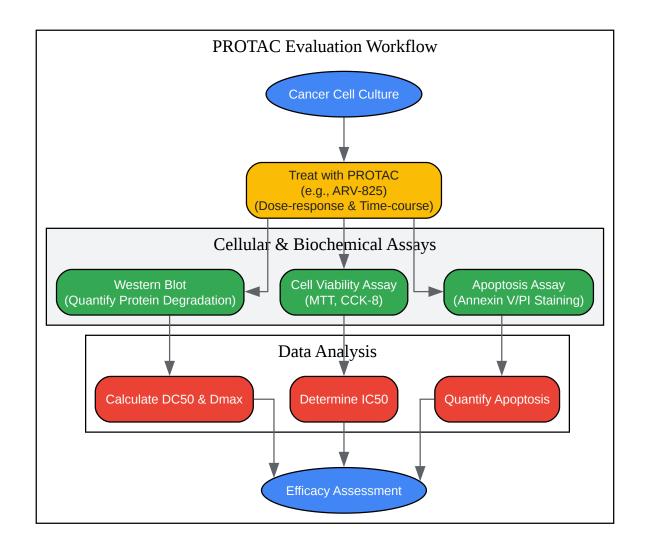
To visualize the mechanism of action and the process of evaluating these molecules, the following diagrams have been generated using the Graphviz DOT language.





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Caption: Mechanism of action for a PROTAC like ARV-825.



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